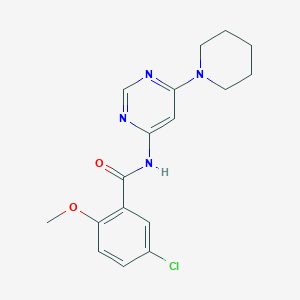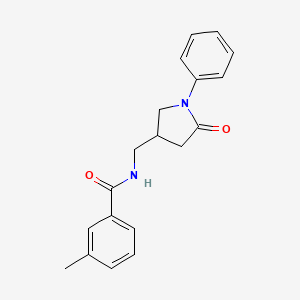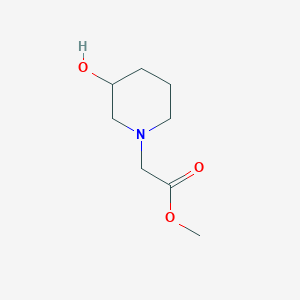![molecular formula C16H26N2O3 B2700669 Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate CAS No. 2411302-86-6](/img/structure/B2700669.png)
Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate, also known as TPCP, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine carboxylate derivatives and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate is not fully understood. However, it has been suggested that this compound may act by modulating the activity of ion channels and receptors involved in pain and inflammation. This compound has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antinociceptive effects in animal models. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate is its potential therapeutic applications in various fields of scientific research. This compound has also been found to be well-tolerated in animal studies, making it a promising candidate for further research. However, one of the limitations of this compound is its limited availability, which may restrict its use in certain experiments.
Future Directions
There are several future directions for the research on Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate. One of the potential applications of this compound is in the treatment of neuropathic pain, which is a challenging condition to treat. This compound may also have potential applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate involves the reaction of tert-butyl 3-aminocyclopropylcarboxylate with acryloyl chloride in the presence of a base. This reaction results in the formation of this compound. The purity and yield of the compound can be improved by using appropriate purification techniques.
Scientific Research Applications
Tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antinociceptive effects in animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases.
properties
IUPAC Name |
tert-butyl 3-[2-(prop-2-enoylamino)cyclopropyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-14(19)17-13-9-12(13)11-7-6-8-18(10-11)15(20)21-16(2,3)4/h5,11-13H,1,6-10H2,2-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNLJUVVRQGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CC2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)

![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)


![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)